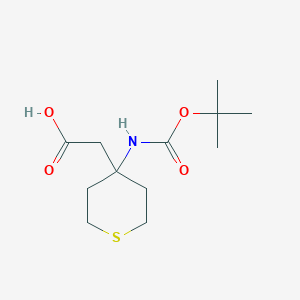

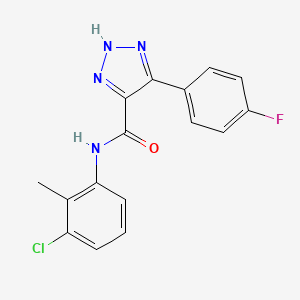

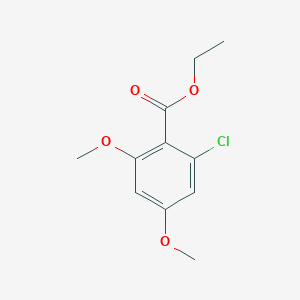

![molecular formula C8H7N3O2S B2423644 2-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic acid CAS No. 66234-67-1](/img/structure/B2423644.png)

2-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic acid” is a chemical compound with the CAS Number: 66234-67-1 . It has a molecular weight of 209.23 . It is in powder form .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives, which includes “this compound”, involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine . This occurs chemoselectively at the terminal nitrogen atom of the hydrazide, followed by dehydration in acetic acid under microwave irradiation .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C8H7N3O2S/c12-7(13)5-14-8-10-9-6-3-1-2-4-11(6)8/h1-4H,5H2,(H,12,13) . The molecular structure of this compound was optimized for the monomer and dimer using the GAUSSIAN 16W program package .

Chemical Reactions Analysis

The reaction of triazolo pyridinium tetrafluoroborates with [RhCl (COD)]2 and [PdCl (allyl)]2 takes place under mild basic conditions (Et3N, THF, room temperature) to afford the corresponding [RhCl (COD) (Tripy)] and [PdCl (allyl) (Tripy)] complexes .

Physical And Chemical Properties Analysis

The compound is a pale yellow solid with a melting point of 188–189 °C . The 1H NMR and 13C NMR values, as well as the IR spectrum, have been reported .

Wissenschaftliche Forschungsanwendungen

Synthesis Methods

Palladium-catalyzed Synthesis : A palladium-catalyzed method for synthesizing [1,2,4]triazolo[4,3-a]pyridines, including variants at the 3-position, has been developed. This approach involves the addition of hydrazides to 2-chloropyridine followed by dehydration under specific conditions (Reichelt et al., 2010).

Synthesis of Acetamides with Oxadiazol Cycle : A method for synthesizing novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, which involves starting from commercially available acids and amidoximes, has been described. This method is significant for creating diverse functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives (Karpina et al., 2019).

Methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates Synthesis : This synthesis involves the reaction of 2-(4-phenyl-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetic acid with amino acid esters using the DCC coupling method (Fathalla, 2015).

Biological and Chemical Properties

Antimicrobial Activity : A study explored the synthesis of {7 H-1,2,4-triazolo[1,5-d]tetrazol-6-ylsulfanyl} acetic acid hydrazide derivatives, which were evaluated for antimicrobial activity, highlighting the potential biological uses of these compounds (Taha & El-Badry, 2007).

Synthesis of Nitrogen/Sulfur Heterocycles : Research on linking four rings, including indole and 1,2,4-triazole, to create nitrogen and sulfur heterocyclic systems, showcases the potential for complex molecular architecture using this chemical class (Boraei et al., 2020).

Application in Medicinal Chemistry

Bio-medicinal Chemistry : Triazolo pyridines, including triazolo[4,3-a]pyridine, are prominent in bio-medicinal chemistry due to their varied biological activities, including antimicrobial, antiviral, anticonvulsant, and anticancer properties (Gandikota et al., 2017).

Potential for Neurological and Psychiatric Disorder Treatment : Certain derivatives of 1,2,4-triazolo[4,3-a]pyridine have been found to affect glutamate, which is significant for treating neurological and psychiatric disorders associated with glutamate dysfunction (Gandikota et al., 2017).

Wirkmechanismus

While the specific mechanism of action for “2-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic acid” is not mentioned in the search results, triazole compounds, which include this compound, are known to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Zukünftige Richtungen

The future directions for “2-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic acid” and similar compounds could involve further exploration of their biological activities . Given their ability to bind with various enzymes and receptors, these compounds may have potential applications in the development of new drugs .

Eigenschaften

IUPAC Name |

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2S/c12-7(13)5-14-8-10-9-6-3-1-2-4-11(6)8/h1-4H,5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFUNFRQWCVRGGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=C(N2C=C1)SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

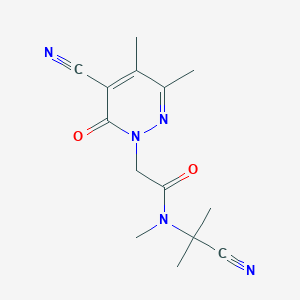

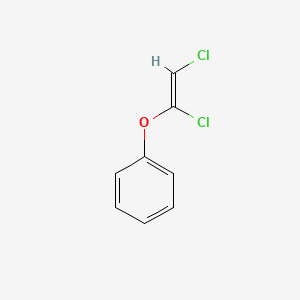

![4-(5-Chlorothiophen-2-yl)-3-(2,4-dimethylphenoxy)-1-[1-(furan-2-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2423570.png)

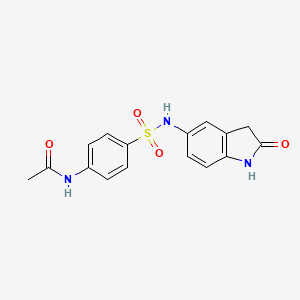

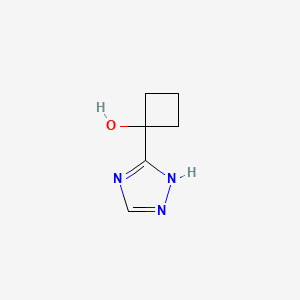

![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2423573.png)

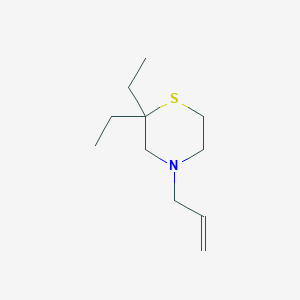

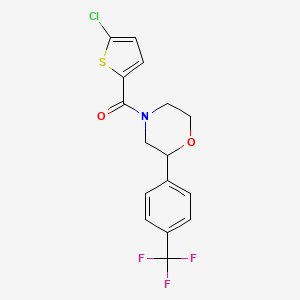

![1-[(4-chlorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2423575.png)

![4-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2423576.png)

![N-[(1-Methylsulfonylpiperidin-4-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2423583.png)